

# Long-Term Efficacy and Safety of Etelcalcetide (52 Weeks)

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## Compound Focus: Etelcalcetide Hydrochloride

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The table below summarizes key efficacy and safety outcomes from a 52-week post-marketing surveillance study in Japan and other relevant clinical trials.

Aspect	Study Details & Population	Key Efficacy Findings	Key Safety Findings
52-Week Post-Marketing Surveillance [1]	<b>Design:</b> Prospective, observational <b>Population:</b> 1,195 Japanese hemodialysis patients with SHPT <b>Duration:</b> 52 weeks	<b>iPTH Target Achievement:</b> Proportion of patients with iPTH within target range (60–240 pg/mL) increased from <b>19.5%</b> (baseline) to <b>64.1%</b> (Week 52) [1].	
	<ul style="list-style-type: none"><li><b>Biochemical Control:</b> Serum corrected calcium (cCa), phosphorus (P), and alkaline phosphatase (ALP) levels remained well-controlled throughout the study [1].</li><li><b>Adverse Drug Reactions (ADRs):</b> <b>14.1%</b> of patients experienced ADRs [1].</li><li><b>Most Common ADRs:</b> Metabolism/nutrition disorders (<b>8.8%</b>), mainly <b>hypocalcemia (8.7%)</b>; gastrointestinal disorders (<b>1.6%</b>) [1].</li><li><b>Conclusion:</b> No new safety concerns were identified over 52 weeks [1].</li></ul>	<b>Supporting Clinical Trial Evidence   Design:</b> 26-week, randomized, double-blind, active-controlled trial <b>Population:</b> 683 hemodialysis patients with SHPT   <b>vs. Cinacalcet:</b> Etelcalcetide was superior to cinacalcet, with <b>68.2%</b> vs. <b>57.7%</b> achieving >30% PTH reduction and <b>52.4%</b> vs. <b>40.2%</b> achieving >50% PTH reduction [2].	<b>Common TEAEs:</b> Decreased blood calcium ( <b>68.9%</b> ), nausea ( <b>18.3%</b> ), vomiting ( <b>13.3%</b> ) [2].
	<ul style="list-style-type: none"><li><b>Symptomatic Hypocalcemia:</b> Reported in <b>5.0%</b> of etelcalcetide patients [2].</li></ul>		

## Detailed Experimental Protocols

For researchers, the methodologies from the key studies are detailed below.

### 52-Week Post-Marketing Surveillance (PMS) Protocol [1]

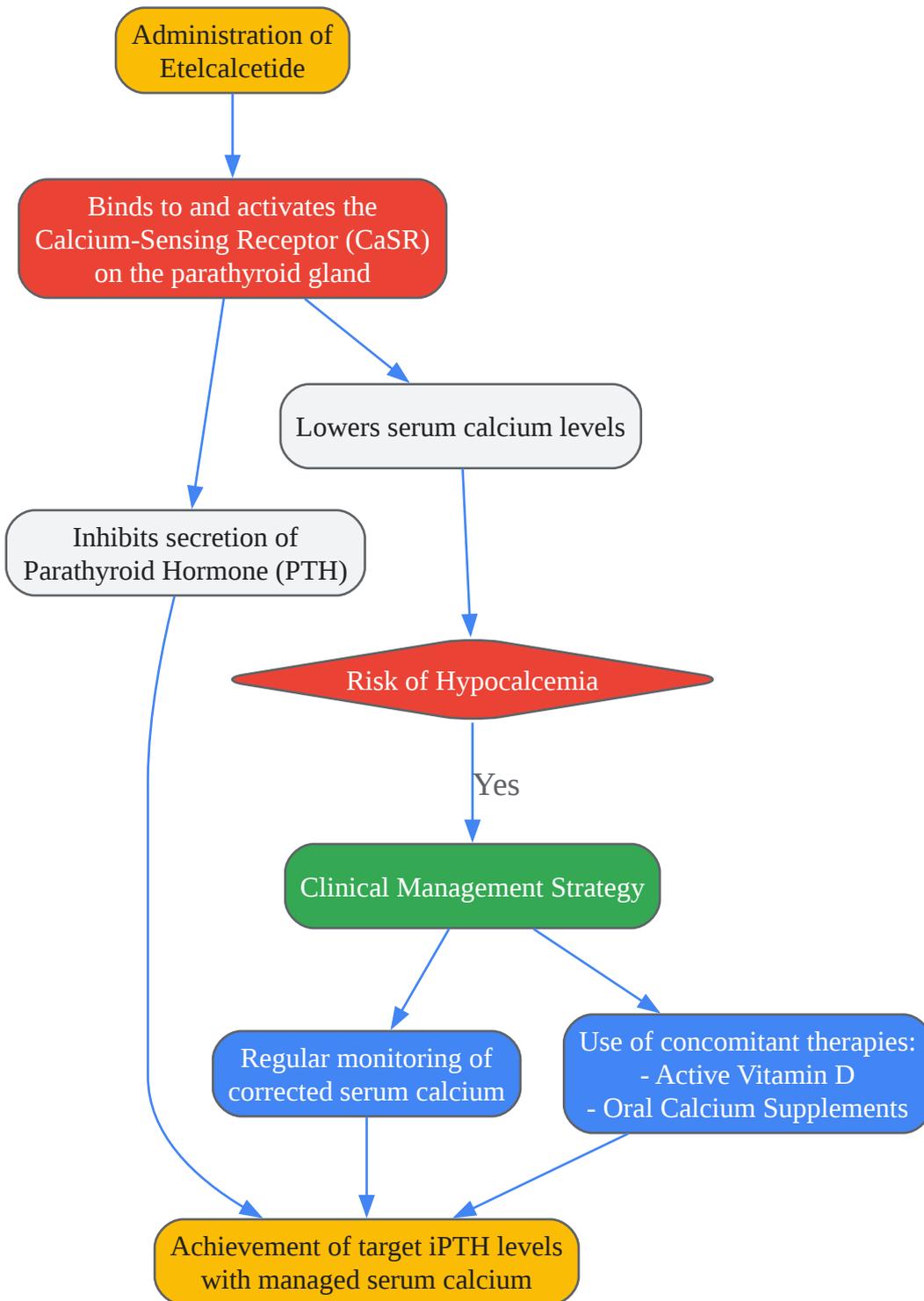
- **Objective:** To evaluate the safety and efficacy of etelcalcetide in routine clinical practice in Japan.
- **Study Design:** Prospective, multicenter, observational, post-marketing surveillance.
- **Patient Population:** 1,226 patients with SHPT initiating etelcalcetide treatment. Safety and efficacy were analyzed in 1,195 and 1,192 patients, respectively.
- **Intervention:** Etelcalcetide was administered intravenously three times per week at the end of hemodialysis sessions. The starting dose was 5 mg for 82.0% of patients, with adjustments permitted between 2.5–15 mg at the physician's discretion.
- **Concomitant Therapies:** Use of active vitamin D, calcium preparations, and phosphate-binders was permitted and recorded.
- **Primary Endpoints:**
  - **Safety:** Incidence and type of Adverse Drug Reactions (ADRs), with a special focus on hypocalcemia.
  - **Efficacy:** Changes in laboratory values, including serum intact PTH (iPTH), corrected calcium (cCa), phosphorus (P), and alkaline phosphatase (ALP).
- **Data Collection:** Laboratory parameters and safety data were collected prospectively for up to 52 weeks or until treatment discontinuation.

### 26-Week Phase 3 Randomized Controlled Trial (RCT) Protocol [2]

- **Objective:** To demonstrate the non-inferiority and superiority of etelcalcetide versus cinacalcet in reducing PTH.
- **Study Design:** Randomized, active-controlled, double-blind, double-dummy study.
- **Patient Population:** 683 hemodialysis patients with CKD receiving hemodialysis and having SHPT.
- **Intervention:**
  - **Etelcalcetide group:** Received IV etelcalcetide three times weekly + daily oral placebo.
  - **Cinacalcet group:** Received daily oral cinacalcet + IV placebo three times weekly.
- **Primary Endpoint:** Proportion of patients achieving a >30% reduction from baseline in mean PTH levels during the Efficacy Assessment Phase (EAP, weeks 20-27).
- **Secondary Endpoints:**
  - Proportion of patients achieving a >50% reduction in PTH from baseline during the EAP.
  - Safety and tolerability.

## Mechanism of Action and Clinical Management Pathway

Etelcalcetide is an intravenous calcimimetic. The following diagram illustrates its mechanism of action and the resulting clinical management considerations, particularly regarding hypocalcemia.



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## Key Insights for Drug Development Professionals

- **Real-World Adherence Advantage:** The intravenous administration ensures **100% dosing adherence** in the clinic, overcoming a major limitation of oral cinacalcet, which is susceptible to poor patient compliance and gastrointestinal side effects [3] [2].
- **Superior PTH Control:** Real-world comparative effectiveness studies show that hemodialysis facilities switching to an "etelcalcetide-first" strategy achieved significantly better PTH control compared to "cinacalcet-first" facilities, with a notable reduction in the proportion of patients with PTH > 600 pg/mL [3].
- **Novel Biomarker Effects:** Emerging evidence suggests etelcalcetide may have effects beyond standard mineral bone disorder parameters. One prospective study found it **significantly increased plasma sclerostin levels**, a regulator of bone formation, a finding that warrants further investigation into its long-term impact on bone turnover [4].
- **Robust Long-Term Profile:** The 52-week surveillance data confirms that the efficacy and safety profile observed in short-term randomized trials is maintained over a longer duration, with no new safety signals emerging [1] [5].

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